1-Hexadecylpyridin-1-ium iodide

Description

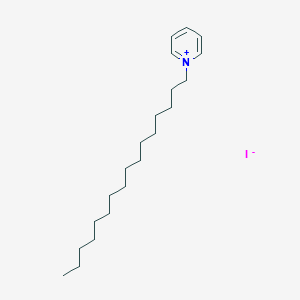

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexadecylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVYBYSUVFRMGE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565393 | |

| Record name | 1-Hexadecylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-55-5 | |

| Record name | Cetylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25QX3JT22D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Physico Chemical Characterization

Established Synthetic Routes for 1-Hexadecylpyridin-1-ium Iodide Synthesis

The primary methods for synthesizing this compound are centered on the formation of the pyridinium (B92312) cation through N-alkylation, followed by strategies to incorporate the iodide anion.

N-Alkylation Pathways to Pyridinium Cation Formation

The most conventional method for the synthesis of 1-hexadecylpyridin-1-ium salts is the Menshutkin reaction. wikipedia.org This reaction involves the direct N-alkylation of a tertiary amine (pyridine) with an alkyl halide. wikipedia.orgresearchgate.net For the synthesis of this compound, this is typically achieved by reacting pyridine (B92270) with 1-iodohexadecane. wikipedia.org

The reaction is a classic SN2 (bimolecular nucleophilic substitution) process. researchgate.net Pyridine acts as the nucleophile, and its lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the 1-iodohexadecane. The carbon-iodine bond breaks, and the iodide ion becomes the counterion to the newly formed 1-hexadecylpyridinium cation. Alkyl iodides are particularly effective alkylating agents in this reaction, superior to bromides and chlorides. wikipedia.org The reaction is often conducted in polar solvents like alcohols or acetonitrile (B52724) to facilitate the formation of the charged product. wikipedia.orgnih.gov For instance, the synthesis can be performed by refluxing pyridine with the corresponding alkyl halide in a suitable solvent like ethanol. mdpi.com

A general reaction scheme is as follows: C₅H₅N (Pyridine) + C₁₆H₃₃I (1-Iodohexadecane) → [C₂₁H₃₈N]⁺I⁻ (this compound)

The reaction conditions, such as temperature and time, can be optimized to maximize the yield. For example, a similar reaction for preparing hexadecylpyridinium chloride involves heating pyridine and cetyl chloride at 100–125 °C for 10–14 hours. google.com

Halide Counterion Exchange Strategies for Iodide Incorporation

In cases where the initial synthesis utilizes a more readily available or reactive alkyl halide, such as 1-bromohexadecane (B154569) or 1-chlorohexadecane, the resulting pyridinium salt will have a bromide or chloride counterion. To obtain this compound, a subsequent halide exchange step is necessary.

One effective method for this exchange is the Finkelstein reaction, which involves treating the alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone. youtube.com Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not, which drives the reaction toward the formation of the alkyl iodide due to the precipitation of the less soluble sodium halide. youtube.com

Another versatile strategy involves the use of anion-exchange resins. researchgate.net A pyridinium salt with a different halide (e.g., chloride) can be passed through an anion-exchange column loaded with iodide ions. This method allows for a clean and often quantitative swap of the counterion. researchgate.net It is a broad and simple method that can be applied in non-aqueous media to exchange halide ions for a variety of other anions. researchgate.net For example, silver salts can also be used for anion exchange; treating a pyridinium iodide with silver perchlorate (B79767) in acetonitrile precipitates silver iodide, leaving the perchlorate salt in solution. rsc.org This principle can be adapted for other halide exchanges.

Advanced Synthetic Modifications and Derivative Analogues

Modern synthetic chemistry offers pathways to more complex derivatives and incorporates principles of sustainability.

Synthesis of Substituted this compound Derivatives (e.g., 4-acetyl-1-hexadecylpyridin-1-ium iodide)

The synthesis of substituted derivatives follows the same fundamental N-alkylation principle. To synthesize a derivative like 4-acetyl-1-hexadecylpyridin-1-ium iodide, the starting material would be a substituted pyridine, in this case, 4-acetylpyridine.

The reaction proceeds as follows: 4-Acetylpyridine + 1-Iodohexadecane → 4-acetyl-1-hexadecylpyridin-1-ium iodide

The presence of the acetyl group, an electron-withdrawing group, on the pyridine ring can influence the nucleophilicity of the pyridine nitrogen and may require adjusted reaction conditions (e.g., higher temperature or longer reaction time) compared to unsubstituted pyridine. The study of nucleophilic addition to compounds like 4-acetyl-1-methylpyridinium iodide provides insight into the reactivity of such substituted pyridinium cations. researchgate.net The synthesis of various substituted pyridinium salts is a well-established field, driven by the diverse properties these substitutions impart. acs.orgrsc.org

Green Chemistry Principles Applied to Pyridinium Salt Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being applied to the synthesis of pyridinium salts. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Key green approaches include:

Solvent-Free Synthesis: Reactions can be performed under solvent-free conditions, often with heating, to afford the desired products. researchgate.netresearchgate.net This reduces waste and simplifies product purification. For example, the reaction of 2-aminoacetophenone (B1585202) with ketones to form quinolines has been successfully carried out using caesium iodide as a catalyst under solvent-free conditions at 100°C. researchgate.net

Mechanochemistry: This technique involves inducing reactions by mechanical force, such as grinding the reactants together in a mortar and pestle or a ball mill. srce.hr Liquid-assisted grinding (LAG), where a minimal amount of solvent is added, can significantly accelerate the reaction between solid reactants, providing excellent yields with simple workup procedures. srce.hr

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reactants. This method has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds.

These green methodologies offer environmentally benign alternatives to traditional solvent-based refluxing methods for preparing this compound and its derivatives.

Spectroscopic and Analytical Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic and analytical techniques. The complementary nature of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the organic framework of the molecule. thermofisher.com

¹H NMR: Provides detailed information about the chemical environment of protons. Key signals for this compound would include characteristic peaks for the aromatic protons on the pyridinium ring (typically shifted downfield due to the positive charge), the α-methylene protons adjacent to the nitrogen, the long aliphatic chain protons, and the terminal methyl group. Combining NMR with statistical analysis has proven useful for classification and characterization. mdpi.com

¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the presence of the pyridinium ring carbons and the sixteen carbons of the hexadecyl chain.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. thermofisher.comnih.gov The spectrum of this compound would show characteristic absorption bands for C-H stretching of the alkyl chain and the aromatic ring, as well as C=C and C=N stretching vibrations characteristic of the pyridinium ring. nih.gov The absence of certain bands, such as the N-H stretch, confirms the formation of a quaternary amine. The region from 3750–3735 cm⁻¹ can indicate the presence of isolated SiOH groups in composite materials. mdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass of the cation. mdpi.com The analysis would show a peak corresponding to the mass of the [C₂₁H₃₈N]⁺ cation, confirming its molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values calculated from the molecular formula to verify purity. srce.hr

The table below summarizes typical analytical data used for the characterization of pyridinium salts.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural determination of proton framework | Signals for pyridinium ring protons (δ ~8.0-9.0 ppm), α-CH₂ protons (δ ~4.5-5.0 ppm), alkyl chain protons (δ ~1.2-2.0 ppm), and terminal CH₃ protons (δ ~0.8-0.9 ppm). nih.gov |

| ¹³C NMR | Structural determination of carbon framework | Signals for pyridinium ring carbons, α-carbon, and distinct signals for the carbons of the hexadecyl chain. |

| FTIR | Functional group identification | C-H stretching (aliphatic and aromatic), C=C and C=N ring stretching vibrations. mdpi.comnih.gov |

| Mass Spec. | Molecular weight determination of the cation | A peak corresponding to the [C₂₁H₃₈N]⁺ cation (m/z ≈ 304.3). mdpi.com |

| Elemental | Purity and empirical formula confirmation | Percentages of C, H, and N consistent with the formula C₂₁H₃₈NI. srce.hr |

Supramolecular Assembly and Phase Behavior

Micellization Properties of 1-Hexadecylpyridin-1-ium Iodide in Aqueous Solutions

The self-assembly of amphiphilic molecules like this compound in aqueous solutions is a phenomenon driven by the hydrophobic effect. mdpi.combioline.org.br Below a certain concentration, these molecules exist as individual ions, or unimers. However, as the concentration increases to a critical point, they aggregate to form organized structures known as micelles. nih.govuniba.sk This process is a delicate balance between the hydrophobic interactions of the alkyl chains and the electrostatic repulsion and hydration of the pyridinium (B92312) head groups. nih.gov

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the formation of micelles and is defined as the minimum concentration at which surfactant molecules begin to form aggregates. nih.govuniba.sk Various physicochemical methods are employed to determine the CMC, with conductometry and tensiometry being among the most common for ionic surfactants. nih.govresearchgate.netnih.gov

Conductometry: This method relies on measuring the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of free surfactant ions. bioline.org.bruniba.sk Upon micelle formation, the rate of increase in conductivity changes because the micelles have a lower mobility than the individual ions and can bind some of the counterions, reducing the total number of charge carriers. bioline.org.brnih.gov The CMC is identified as the point of inflection in the plot of conductivity versus concentration. bioline.org.br

Tensiometry: Surface tension measurements also provide a reliable way to determine the CMC. Surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any further addition of surfactant results in the formation of micelles in the bulk solution rather than increasing the surface concentration. uniba.sksciencesconf.org

A comparative analysis of these methods reveals that both are effective, though their suitability can depend on the specific surfactant and the experimental conditions. researchgate.netnih.govsciencesconf.org

The aggregation behavior of this compound is significantly influenced by both the nature of its counterion and the length of its alkyl chain.

Counterion Identity: The type of counterion associated with the pyridinium headgroup plays a crucial role in micellization. More hydrophobic counterions can penetrate the palisade layer of the micelle, effectively shielding the electrostatic repulsion between the positively charged headgroups. nih.gov This enhanced shielding promotes the formation of micelles at lower surfactant concentrations, thus decreasing the CMC. The structure of the counterion, including its hydrophobicity and substitution pattern, can also influence the growth of micelles from spherical to more elongated, wormlike structures. nih.govrug.nl For instance, certain aromatic counterions have been shown to induce the formation of wormlike micelles. nih.gov

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a primary determinant of the surfactant's tendency to form micelles. nih.gov A longer alkyl chain, such as the hexadecyl (C16) chain in this compound, leads to stronger hydrophobic interactions. researchgate.net This increased hydrophobicity results in a greater driving force for the molecules to aggregate and escape the aqueous environment, leading to a lower CMC. nih.govresearchgate.net Generally, for ionic surfactants, adding a -CH2- group to the alkyl chain can decrease the CMC by approximately a factor of two. nih.gov

A summary of the influence of alkyl chain length on the CMC of alkylpyridinium surfactants is presented below:

| Alkyl Chain Length | Effect on Hydrophobicity | Effect on CMC |

| Shorter | Lower | Higher |

| Longer | Higher | Lower |

The process of micellization is governed by fundamental thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—provide insight into the spontaneity and driving forces of this self-assembly process. nih.gov

The enthalpy of micellization can be either negative (exothermic) or positive (endothermic), depending on the specific surfactant and temperature. mdpi.comresearchgate.net For many ionic surfactants, the enthalpy change is often small and can change sign with temperature. researchgate.net The temperature dependence of the CMC can be used to determine these thermodynamic parameters. nih.govresearchgate.net Often, the CMC of ionic surfactants exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. mdpi.com

Formation of Higher-Order Aggregates and Liquid Crystalline Phases

Under certain conditions of concentration, temperature, and in the presence of specific additives, this compound can self-assemble into more complex structures beyond simple spherical micelles.

Wormlike Micelles: At concentrations above the CMC, particularly with strongly binding counterions, spherical micelles can grow into long, flexible, cylindrical aggregates known as wormlike micelles. nih.gov The formation of these entangled networks can impart viscoelastic properties to the solution. rug.nl The transition from spherical to wormlike micelles is driven by a reduction in the effective headgroup area, which can be induced by the binding or intercalation of counterions. nih.govnih.gov

Vesicles: Vesicles are closed, bilayer structures that enclose a small volume of the aqueous solvent. The formation of vesicles from single-chain surfactants like this compound is less common than micelle formation but can be induced by specific counterions or co-surfactants. nih.govrug.nl The packing parameter, which relates the volume of the hydrophobic chain, the headgroup area, and the chain length, can predict the type of aggregate formed. nih.gov A packing parameter between 0.5 and 1 is typically associated with the formation of vesicles or flexible bilayers. nih.gov

At higher surfactant concentrations, the aggregates of this compound can become ordered, leading to the formation of lyotropic liquid crystalline phases. wikipedia.org These phases are characterized by long-range orientational order, while maintaining some degree of translational freedom, behaving like a liquid in some respects and a solid in others. wikipedia.org

Common lyotropic liquid crystalline phases formed by surfactants include:

Hexagonal Phase (HI): This phase consists of long, cylindrical micelles packed in a hexagonal array. wikipedia.org

Lamellar Phase (Lα): This phase is composed of surfactant bilayers separated by layers of water. wikipedia.orgnih.gov

Cubic Phases (I1): These are highly viscous, optically isotropic phases where spherical or short rod-like micelles are arranged on a cubic lattice. wikipedia.org

The formation and type of liquid crystalline phase are dependent on concentration, temperature, and the presence of co-solvents or salts. nih.gov Techniques such as small-angle X-ray scattering (SAXS) and polarizing optical microscopy are used to characterize these mesophases. nih.gov For instance, ternary systems containing a surfactant, a co-surfactant like an alcohol, and water can exhibit a rich variety of liquid crystalline phases. nih.gov

Interactions with Co-surfactants and Macrocyclic Host Molecules

The supramolecular behavior of this compound is significantly influenced by its interactions with other molecules in solution, such as other surfactants (co-surfactants) or macrocyclic hosts. These interactions can lead to the formation of complex, functional assemblies with properties that are markedly different from those of the individual components.

When this compound, a cationic surfactant, is mixed with another surfactant, particularly a nonionic one, the resulting system often exhibits non-ideal behavior and synergistic interactions. This synergism leads to enhanced surface activity and the formation of mixed micelles at a total concentration lower than the critical micelle concentration (CMC) of either individual surfactant. researchgate.netscialert.net The study of these binary systems is crucial for optimizing formulations in various industrial and pharmaceutical applications.

The interactions in mixed surfactant systems, such as those containing a cationic pyridinium surfactant and a nonionic surfactant like Triton X-100, can be quantitatively described using the regular solution theory. researchgate.netscialert.net This theory provides an interaction parameter, β, which quantifies the extent of interaction between the two surfactants in the mixed micelle. A negative value of β indicates an attractive interaction, or synergism, between the surfactant molecules, meaning the mixed micelles are more stable than the individual micelles. scialert.net For mixtures of nonionic and ionic surfactants, these attractive interactions arise from the dilution of the ionic head groups by the nonionic surfactant, which reduces the electrostatic repulsion between the charged head groups in the micelle. researchgate.net

Research on analogous systems, such as mixtures of Cetyltrimethylammonium Bromide (CTAB), which shares the same C16 alkyl chain, with Triton X-100 (TX-100), demonstrates significant synergistic effects. researchgate.net Similarly, studies on mixtures of Sodium Dodecyl Sulphate (SDS), an anionic surfactant, and TX-100 also show strong synergistic interactions, with interaction parameters around -2.19, indicating favorable mixing. scialert.net These findings suggest that mixing this compound with a nonionic surfactant would lead to a considerable reduction in the CMC and enhanced efficiency in reducing surface tension. The formation of mixed micelles is thermodynamically favorable, driven by a negative excess free energy of mixing. scialert.net

The table below presents data from an analogous system of Cetyltrimethylammonium Bromide (CTAB) and Triton X-100 (TX-100) to illustrate the principles of mixed micellization.

| Surfactant System | Critical Micelle Concentration (CMC) (mol/L) | Interaction Parameter (βM) | Reference |

|---|---|---|---|

| Pure TX-100 | 2.0 x 10-4 | N/A | researchgate.net |

| Pure CTAB | 9.2 x 10-4 | N/A | researchgate.net |

| TX-100 / CTAB Mixture (αTX-100 = 0.6) | 1.1 x 10-4 | -2.58 | researchgate.net |

Data shown for the analogous CTAB/TX-100 system. The interaction parameter (βM) indicates a strong synergistic interaction between the two surfactants.

This compound can form inclusion complexes with macrocyclic host molecules like cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate "guest" molecules, like the hydrophobic alkyl chain of the surfactant, provided there is a good size match. researchgate.netresearchfeatures.com This encapsulation can profoundly alter the physicochemical properties of the surfactant, including its ability to form micelles.

The interaction between cetylpyridinium (B1207926) surfactants and β-cyclodextrin (β-CD), which has a suitably sized cavity for the C16 alkyl chain, has been studied in detail. These studies reveal a competition between the surfactant's self-assembly into micelles and its encapsulation within the cyclodextrin (B1172386) cavity. researchgate.net The formation of an inclusion complex is a dynamic equilibrium. Below the CMC, the surfactant monomers are the primary species complexed by β-CD. The presence of β-CD sequesters the hydrophobic tails of the surfactant monomers, making it more difficult for them to aggregate. Consequently, the concentration of free monomers required to form micelles increases, leading to a significant rise in the apparent CMC of the surfactant. researchgate.netresearchgate.net

Thermodynamic studies of the interaction between Cetylpyridinium Chloride (CPC) and β-CD show that the complexation is primarily an enthalpy-driven process, though entropy is also favorable. researchgate.net The stoichiometry of the complex is typically 1:1, with one surfactant molecule being included within one cyclodextrin cavity. However, other stoichiometries have been suggested based on experimental data. researchgate.net

The role of the iodide counter-ion in the this compound system is of particular interest. Iodine and iodide ions are known to form stable inclusion complexes with cyclodextrins, particularly α-cyclodextrin. cnr.itresearchgate.net It has been shown that the presence of potassium iodide can significantly enhance the incorporation and stability of iodine within cyclodextrin complexes, likely through the formation of the more readily complexed triiodide (I₃⁻) ion. cnr.itcnr.it Therefore, in a system containing this compound and a cyclodextrin, one must consider the simultaneous complexation of both the hexadecylpyridinium cation and the iodide/triiodide anion, leading to a complex supramolecular equilibrium.

The table below summarizes thermodynamic and binding data for the interaction of analogous cetylpyridinium surfactants and related molecules with cyclodextrins.

| Host-Guest System | Stoichiometry (Host:Guest) | Binding Constant (K) | Thermodynamic Parameters (ΔH, ΔS) | Reference |

|---|---|---|---|---|

| β-Cyclodextrin : Cetylpyridinium Chloride | ~1:1.45 | Not specified | ΔH: Favorable, ΔS: Favorable | researchgate.net |

| β-Cyclodextrin : Triton X-100 | 1:1 | 9400 ± 1300 L·mol-1 | Not specified | researchgate.net |

| 2-HP-α-Cyclodextrin : Iodine | Not specified | Apparent Kc: ~17,000 M-1 | Not specified | researchgate.net |

| α-Cyclodextrin : Iodine | Not specified | Apparent Kc: ~12,000 M-1 | Not specified | researchgate.net |

This table presents data for analogous systems to illustrate the principles of host-guest interactions with cyclodextrins. The binding constant (K) indicates the strength of the association between the host and guest molecules.

Interfacial Phenomena and Surface Chemistry

Adsorption Characteristics at Solid-Liquid and Air-Liquid Interfaces

The amphiphilic nature of 1-hexadecylpyridin-1-ium iodide, possessing a charged hydrophilic head (pyridinium group) and a long hydrophobic tail (hexadecyl chain), drives its accumulation at interfaces.

At the solid-liquid interface , the adsorption is strongly influenced by the surface charge of the solid substrate. On negatively charged surfaces, such as silica (B1680970) and certain clays (B1170129) like bentonite (B74815), the positively charged pyridinium (B92312) headgroup of the 1-hexadecylpyridin-1-ium cation is electrostatically attracted to the surface. This initial adsorption can then be followed by hydrophobic interactions between the hexadecyl chains of adjacent adsorbed surfactant molecules, leading to the formation of surface aggregates or admicelles at higher concentrations.

A study on the adsorption of cetylpyridinium (B1207926) chloride (CPC), a closely related compound, on silica nanoparticles demonstrated that the adsorption process is dependent on particle size. The logarithm of the adsorption equilibrium constant and the Gibbs free energy of adsorption were found to increase linearly with the reciprocal of the nanoparticle radius. nih.gov For larger particles, the adsorption isotherm followed a Langmuir-type model, while for smaller nanoparticles, a double-plateau isotherm was observed, suggesting different aggregation behaviors on surfaces with different curvatures. nih.gov

Research on hexadecylpyridinium (HDPy)-modified bentonite has shown that the HDPy cations occupy the negatively charged sites on the bentonite surface, altering its surface charge and enhancing its ability to adsorb anions like iodide from aqueous solutions. mdpi.com The primary driving force for this modification is the electrostatic attraction between the pyridinium headgroup and the negatively charged sites on the bentonite. mdpi.com The efficiency of iodide removal was found to be dependent on the loading of HDPy on the bentonite, with higher loadings leading to greater removal efficiency. mdpi.com

At the air-liquid interface , this compound molecules orient themselves with their hydrophobic hexadecyl tails directed towards the air and their hydrophilic pyridinium heads remaining in the aqueous phase. This arrangement disrupts the hydrogen bonding network of water at the surface, thereby reducing the surface tension. The effectiveness of a surfactant in reducing surface tension is a key measure of its efficiency. For instance, studies on similar 1-alkyl-4-methylpyridinium salts have shown that as the bulk concentration increases, the surface tension of the solution decreases until it reaches a plateau at the critical micelle concentration (CMC). unimi.it

The interaction of cetylpyridinium chloride with other ions at the air-water interface has been studied, revealing that the surface tension is influenced by the ionic strength of the solution. nih.gov The presence of salts can affect the packing of the surfactant molecules at the interface and the CMC value.

Below is a table summarizing the adsorption characteristics of related cationic surfactants at different interfaces.

| Surfactant/System | Interface | Key Findings |

| Cetylpyridinium Chloride on Silica Nanoparticles | Solid-Liquid | Adsorption is size-dependent; adsorption isotherm changes from double-plateau to Langmuir type with increasing particle size. nih.gov |

| Hexadecylpyridinium on Bentonite | Solid-Liquid | HDPy+ occupies negative sites, changing the surface charge and facilitating the adsorption of anions like iodide. mdpi.com |

| 1-Dodecyl-4-methylpyridinium Chloride | Air-Water | Adsorption at the interface reduces surface tension; allows for calculation of molecular size and CMC. unimi.it |

| Cetylpyridinium Chloride with Iron Salts | Air-Water | Surface tension is dependent on the ionic strength of the solution. nih.gov |

Langmuir Monolayer Studies of this compound at the Air-Water Interface

The formation of a Langmuir monolayer involves depositing the surfactant onto the water surface and then compressing it with a movable barrier. The surface pressure (the reduction in surface tension) is measured as a function of the area per molecule. The resulting pressure-area isotherm provides valuable information about the phase behavior of the monolayer.

For a surfactant like this compound, as the monolayer is compressed, it would be expected to transition through different phases:

Gaseous (G) phase: At large areas per molecule, the surfactant molecules are far apart and behave like a two-dimensional gas.

Liquid-expanded (LE) phase: Upon compression, the molecules begin to interact, forming a more condensed, liquid-like state.

Liquid-condensed (LC) phase: Further compression forces the molecules into a more ordered, tightly packed arrangement.

Solid (S) phase: In some cases, a solid-like, highly ordered phase can be formed.

Collapse: Beyond a certain pressure, the monolayer becomes unstable and collapses into a three-dimensional structure.

Studies on 1-dodecyl-4-methylpyridinium chloride at the air-water interface, while not a Langmuir monolayer study in the traditional sense, used surface tension measurements to derive properties of the adsorbed layer. unimi.it By analyzing the surface tension versus concentration data, it was possible to calculate the area occupied by each molecule at the interface and the critical micelle concentration (CMC). unimi.it This type of analysis is analogous to the information gained from a pressure-area isotherm in a Langmuir study.

The characteristics of the pressure-area isotherm for this compound would be influenced by factors such as the subphase temperature, pH, and the presence of electrolytes. The iodide counterion would also play a role in the packing and stability of the monolayer due to its specific ion effects.

Modulation of Surface Wettability by Cationic Surfactants

Wettability, a measure of how well a liquid spreads over a solid surface, is quantified by the contact angle. A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle signifies low wettability (hydrophobic surface). Cationic surfactants like this compound are effective at modifying the wettability of surfaces, particularly those that are negatively charged.

When a solid surface is treated with a solution of this compound, the surfactant molecules adsorb onto the surface. The orientation of the adsorbed molecules determines the resulting wettability. On a hydrophilic, negatively charged surface (e.g., glass, silica, mica), the cationic headgroups adsorb, leaving the hydrophobic hexadecyl tails oriented outwards, away from the surface. This creates a new, hydrophobic surface, thereby increasing the contact angle of water.

Conversely, if the surface is initially hydrophobic, the adsorption of cationic surfactants can, in some cases, lead to an increase in wettability. This can occur through a bilayer adsorption mechanism at higher surfactant concentrations, where a second layer of surfactant molecules adsorbs with their hydrophilic headgroups oriented outwards.

Research has demonstrated the effectiveness of cetylpyridinium salts in altering surface wettability. For example, the adsorption of cetylpyridinium chloride (CPC) on human enamel, both with and without a salivary pellicle, was found to significantly alter its surface-free energy, a parameter directly related to wettability. nih.gov Similarly, cetylpyridinium bromide (CPB) has been shown to be effective in changing the wettability of hydrophobic carbonate rock from oil-wet to water-wet, which is a crucial process in enhanced oil recovery. mdpi.com A synergistic effect was observed when CPB was used in combination with a chelating agent at elevated temperatures. mdpi.com

In a different application, the addition of CPC to an endodontic irrigant was shown to decrease the contact angle of the solution on dentin. nih.gov This indicates an increase in wettability, which allows for better penetration of the irrigant into the dentinal tubules. nih.gov The study found that increasing the concentration of CPC led to a lower contact angle and greater penetration depth. nih.gov

The table below presents data on the modulation of wettability by related cationic surfactants.

| Surfactant | Substrate | Effect on Wettability | Key Finding |

| Cetylpyridinium Chloride (CPC) | Human Enamel | Altered surface-free energy | CPC adsorbs to both clean and pellicle-coated enamel, modifying its surface properties. nih.gov |

| Cetylpyridinium Bromide (CPB) | Hydrophobic Carbonate Rock | Increased water-wettability | Effective in rendering the rock more water-wet, with a synergistic effect with chelating agents at 120 °C. mdpi.com |

| Cetylpyridinium Chloride (CPC) | Dentin | Decreased contact angle (increased wettability) | Higher concentrations of CPC resulted in lower contact angles and improved penetration of the irrigating solution. nih.gov |

Mechanistic Investigations in Corrosion Inhibition

Adsorption Mechanisms of 1-Hexadecylpyridin-1-ium Iodide on Metal Substrates

The adsorption of this compound onto a metal surface is a complex process governed by the interactions between the inhibitor molecule and the substrate. Understanding this process is crucial for optimizing its application as a corrosion inhibitor.

The interaction between a corrosion inhibitor and a metal surface can be broadly categorized into two main types: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface is typically positively charged. Anions in the solution, such as iodide ions, first adsorb onto the metal surface, creating a negatively charged layer. This facilitates the adsorption of the positively charged 1-hexadecylpyridinium cations through electrostatic attraction. This process is characterized by weak van der Waals forces and is generally reversible.

Chemisorption , on the other hand, involves the formation of a coordinate-type bond between the inhibitor and the metal surface. This occurs through the sharing of electrons between the heteroatoms (in this case, the nitrogen atom in the pyridinium (B92312) ring) of the inhibitor and the vacant d-orbitals of the metal atoms. This type of adsorption is stronger, more stable, and often irreversible.

The nature of the adsorption of this compound is often a combination of both physisorption and chemisorption. The calculated values of the standard free energy of adsorption (ΔG°ads) can provide insight into the dominant mechanism. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Intermediate values suggest a mixed-mode adsorption. For instance, studies on similar pyridinium-based surfactants have reported ΔG°ads values that point towards the coexistence of both physisorbed and chemisorbed molecules. mdpi.com

The unique structure of this compound contributes significantly to its effectiveness as a corrosion inhibitor. Both the cationic pyridinium head and the iodide anion play crucial roles in the adsorption process.

The pyridinium moiety , with its positively charged nitrogen atom and aromatic ring, is the primary site for interaction with the metal surface. The π-electrons of the pyridine (B92270) ring can interact with the metal's d-orbitals, contributing to the stability of the adsorbed layer. The long hexadecyl alkyl chain (C16H33) is a hydrophobic tail that enhances the protective barrier by repelling water and corrosive species from the metal surface. The length of this alkyl chain is a critical factor, with longer chains generally providing better protection. mdpi.com

Electrochemical Characterization of Corrosion Inhibition Efficacy

Electrochemical techniques are powerful tools for studying the kinetics and mechanisms of corrosion and its inhibition. They provide quantitative data on the effectiveness of inhibitors like this compound.

Potentiodynamic polarization is a widely used electrochemical technique to determine the corrosion current density (icorr) and corrosion potential (Ecorr) of a metal in a given environment. By applying a potential that is varied at a constant rate and measuring the resulting current, a Tafel plot is generated.

In the presence of an effective inhibitor like this compound, the polarization curves are shifted to lower current densities. researchgate.net This indicates a reduction in both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. If both the anodic and cathodic branches of the polarization curve are significantly affected, the inhibitor is classified as a mixed-type inhibitor. researchgate.netnih.gov The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr) and presence (icorr(inh)) of the inhibitor using the following equation:

IE% = [(icorr - icorr(inh)) / icorr] * 100

Studies on similar ionic liquids have demonstrated a significant decrease in icorr values with increasing inhibitor concentration, indicating the formation of a protective film on the metal surface. researchgate.netelectrochemsci.org

Table 1: Hypothetical Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 1000 | - |

| 0.1 | -435 | 150 | 85.0 |

| 0.5 | -420 | 80 | 92.0 |

| 1.0 | -410 | 50 | 95.0 |

Note: This table contains hypothetical data for illustrative purposes.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal/solution interface. scispace.comjrossmacdonald.comresearchgate.net By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured.

The data is often presented as a Nyquist plot, where the imaginary part of the impedance (-Z") is plotted against the real part (Z'). For a corroding system, the Nyquist plot typically shows a depressed semicircle, which is attributed to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal-solution interface. gamry.com

In the presence of this compound, the diameter of the semicircle in the Nyquist plot increases significantly. semanticscholar.org This increase in Rct indicates a greater resistance to the charge transfer process, which is the underlying cause of corrosion. A larger Rct value signifies better corrosion protection. Conversely, the Cdl value tends to decrease, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, both resulting from the adsorption of the inhibitor molecules on the metal surface.

The inhibition efficiency can also be calculated from the EIS data using the charge transfer resistance values with (Rct(inh)) and without (Rct) the inhibitor:

IE% = [(Rct(inh) - Rct) / Rct(inh)] * 100

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 100 | - |

| 0.1 | 350 | 40 | 85.7 |

| 0.5 | 600 | 25 | 91.7 |

| 1.0 | 950 | 15 | 94.7 |

Note: This table contains hypothetical data for illustrative purposes.

The gravimetric method, or weight loss measurement, is a straightforward and widely used technique for determining the corrosion rate and the inhibition efficiency of a corrosion inhibitor. researchgate.netkoreascience.krj-cst.org It involves exposing pre-weighed metal coupons to a corrosive environment, with and without the inhibitor, for a specific period. After the exposure time, the coupons are cleaned to remove any corrosion products and re-weighed.

The weight loss is used to calculate the corrosion rate (CR), typically in units of millimeters per year (mm/y) or grams per square meter per day (g/m²d). The inhibition efficiency is then calculated from the corrosion rates in the absence (CR) and presence (CRinh) of the inhibitor:

IE% = [(CR - CRinh) / CR] * 100

Gravimetric studies have shown that the inhibition efficiency of pyridinium-based inhibitors increases with increasing concentration. j-cst.org These measurements, while simple, provide a reliable, long-term assessment of the inhibitor's performance. researchgate.net

Table 3: Hypothetical Gravimetric Data for Mild Steel in 1 M HCl with and without this compound

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0 (Blank) | 100 | 1.25 | - |

| 0.1 | 16 | 0.20 | 84.0 |

| 0.5 | 9 | 0.11 | 91.2 |

| 1.0 | 5 | 0.06 | 95.2 |

Note: This table contains hypothetical data for illustrative purposes.

Influence of Environmental Parameters on Inhibition Performance

The efficacy of this compound as a corrosion inhibitor is significantly influenced by environmental conditions, most notably the nature of the corrosive medium and the ambient temperature.

Acidic Media:

This compound demonstrates notable inhibition capabilities in acidic environments, which are common in industrial processes such as acid cleaning and etching. researchgate.net The primary mechanism of inhibition in acidic solutions involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.net The pyridinium cation, with its nitrogen heteroatom and aromatic π-electrons, facilitates strong adsorption onto the metallic surface. This forms a protective barrier that isolates the metal from the corrosive agents in the acid. mdpi.commdpi.com

Temperature:

Temperature is a critical parameter that affects the performance of this compound. Generally, an increase in temperature leads to a decrease in the inhibition efficiency. mdpi.comresearchgate.netmdpi.com This behavior is often indicative of a physical adsorption (physisorption) mechanism, where the bonds between the inhibitor and the metal surface are relatively weak. jmaterenvironsci.com As the temperature rises, the kinetic energy of the molecules increases, which can lead to the desorption of the inhibitor from the metal surface, thus exposing it to the corrosive environment. researchgate.netmdpi.com

The following table illustrates the typical effect of temperature on the inhibition efficiency of related pyridinium-based inhibitors.

| Temperature (°C) | Inhibition Efficiency (%) |

| 25 | 75.26 |

| 35 | 70.00 |

| 45 | 64.53 |

Note: Data is illustrative of the general trend for pyridinium-based inhibitors in acidic media and is based on findings for similar compounds. researchgate.net

The decrease in inhibition efficiency with rising temperature underscores the importance of considering the operating temperature when selecting and applying this type of inhibitor.

Comparative Analysis with Other Pyridinium and Imidazolium (B1220033) Ionic Liquid Inhibitors

The corrosion inhibition performance of this compound can be better understood through a comparative analysis with other pyridinium and imidazolium-based ionic liquid inhibitors.

Comparison with Other Pyridinium Inhibitors:

Within the family of pyridinium-based inhibitors, the length of the alkyl chain is a crucial factor determining inhibition efficiency. Generally, a longer alkyl chain, such as the hexadecyl (C16) chain in this compound, results in better corrosion protection. researchgate.net The longer chain provides a larger surface coverage area on the metal, creating a more substantial barrier against corrosive species.

For instance, studies comparing pyridinium salts with varying alkyl chains have shown that inhibition efficiency increases with the length of the alkyl substituent. researchgate.net For example, 1-tetradecylpyridazin-1-ium iodide (TPI) showed a higher inhibition efficiency (88.6%) compared to 1-decylpyridazin-1-ium iodide (DPI) (86.7%) at the same concentration. researchgate.net This suggests that the C16 chain in this compound would offer superior performance compared to its shorter-chain homologues like octyl- or dodecyl-pyridinium derivatives.

Comparison with Imidazolium Ionic Liquid Inhibitors:

Imidazolium-based ionic liquids are another major class of corrosion inhibitors and provide a valuable point of comparison. researchgate.netbohrium.com Both pyridinium and imidazolium compounds function through the adsorption of their organic cations onto the metal surface. researchgate.net The choice between them often depends on the specific application and environmental conditions.

Research indicates that both classes of ionic liquids are effective corrosion inhibitors. researchgate.net The performance is heavily dependent on the molecular structure, including the length of the alkyl chain and the nature of the anion. nih.gov Some studies have reported that imidazolium derivatives may exhibit slightly higher inhibition efficiencies under certain conditions due to the presence of two nitrogen atoms in the imidazolium ring, which can serve as additional adsorption centers. researchgate.net

However, pyridinium-based inhibitors like this compound remain highly competitive. The presence of the long C16 chain is a significant advantage, as it enhances the hydrophobicity and thickness of the protective layer. researchgate.net

The following table provides a comparative overview of the inhibition efficiencies of different pyridinium and imidazolium-based inhibitors.

| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) |

| N-(n-octyl)-3-methylpyridinium bromide (Py8) | 3.5% NaCl, pH 1.5 | 85 |

| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | 3.5% NaCl, pH 1.5 | 82 |

| 1-decylpyridazin-1-ium iodide (DPI) | 1 M HCl | 86.7 |

| 1-tetradecylpyridazin-1-ium iodide (TPI) | 1 M HCl | 88.6 |

| 1-butyl-3-methylimidazolium thiocyanate (B1210189) (BMIm) | 1 M HCl | 98.2 (at 303 K) |

Note: This table is a compilation of data from various studies on related compounds to illustrate comparative performance. mdpi.commdpi.comresearchgate.net

Biological Activity: Antimicrobial and Anti Biofilm Research

Efficacy Against Bacterial Planktonic Cells

The initial assessment of an antimicrobial agent's effectiveness typically involves determining its impact on planktonic, or free-swimming, bacteria. For 1-hexadecylpyridin-1-ium iodide, this has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) against Pathogenic Microorganisms

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible growth of a microorganism. bridgepts.comnih.gov Research has shown that cetylpyridinium (B1207926) chloride (CPC), a closely related compound, exhibits varying MIC values depending on the bacterial species. For instance, against a panel of uropathogenic bacteria, MIC values for a CPC-based therapeutic ranged from 0.0002% to 0.0125%. nih.gov Specifically, for uropathogenic E. coli, K. pneumoniae, and E. faecalis, the MIC was found to be ≤0.0063%, while for P. aeruginosa and P. mirabilis, it was ≤0.0125%. nih.gov In another study focusing on oral streptococci, the MIC and MBC values of cetylpyridinium chloride were determined against various isolates, indicating its potential to inhibit the growth of these bacteria. journaljamb.com

Table 1: Minimum Inhibitory Concentration (MIC) of a Cetylpyridinium Chloride (CPC)-Based Therapeutic Against Uropathogenic Bacteria

| Bacterial Species | MIC (%) |

|---|---|

| Uropathogenic E. coli | ≤0.0063 |

| K. pneumoniae | ≤0.0063 |

| E. faecalis | ≤0.0063 |

| P. aeruginosa | ≤0.0125 |

| P. mirabilis | ≤0.0125 |

> Data sourced from a study on a CPC-based therapeutic against uropathogenic bacteria. nih.gov

Assessment of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) provides a measure of the lowest concentration of an antimicrobial agent required to kill a particular bacterium. bmglabtech.com The MBC is determined by subculturing from the clear tubes in an MIC assay onto agar (B569324) plates. bridgepts.combmglabtech.com Studies on a CPC-based therapeutic demonstrated MBC values ranging from 0.0004% to 0.0125% against various uropathogenic bacteria. nih.gov For uropathogenic E. coli, K. pneumoniae, and E. faecalis, the MBC was ≤0.0063%, and for P. aeruginosa and P. mirabilis, it was ≤0.0125%. nih.gov The ratio of MBC to MIC is often used to determine if an agent is bactericidal (killing) or bacteriostatic (inhibiting growth). A ratio of ≤4 is typically considered indicative of bactericidal activity. nih.gov For the tested CPC solution, this ratio was less than 4 for all strains, confirming its bactericidal nature. nih.gov

Table 2: Minimum Bactericidal Concentration (MBC) of a Cetylpyridinium Chloride (CPC)-Based Therapeutic Against Uropathogenic Bacteria

| Bacterial Species | MBC (%) |

|---|---|

| Uropathogenic E. coli | ≤0.0063 |

| K. pneumoniae | ≤0.0063 |

| E. faecalis | ≤0.0063 |

| P. aeruginosa | ≤0.0125 |

| P. mirabilis | ≤0.0125 |

> Data sourced from a study on a CPC-based therapeutic against uropathogenic bacteria. nih.gov

Advanced Biofilm Research Methodologies and Efficacy Evaluation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govdoi.org These structures provide bacteria with enhanced protection against antimicrobial agents. mdpi.com The evaluation of this compound's anti-biofilm activity involves sophisticated methodologies to assess its ability to prevent biofilm formation and eradicate established biofilms.

Inhibition of Biofilm Formation and Initial Adhesion

Research has demonstrated the ability of cetylpyridinium compounds to inhibit the initial stages of biofilm development. Studies have shown that brief treatments with CPC can have a strong anti-biofilm activity against Streptococcus mutans. researchgate.net The effectiveness of CPC in preventing biofilm formation is dependent on its concentration and the stage of biofilm development. researchgate.net For instance, pre-treating surfaces with CPC-containing rinses has been found to significantly inhibit the formation of oral biofilms. sigmaaldrich.comnih.gov In one study, a CPC concentration greater than 0.001562% resulted in a biofilm reduction rate of over 90% against dental unit waterline biofilms. chosunobr.org

Disruption and Eradication of Established Biofilms

Beyond preventing their formation, a key challenge is the eradication of mature, established biofilms. nih.gov Cetylpyridinium chloride has shown efficacy in this area as well. At concentrations of 0.075% and 0.1%, CPC was able to inhibit the dry weight, viability, and acid production of mature S. mutans biofilms. researchgate.net Research on dental unit waterline biofilms revealed that CPC at a concentration of 0.003125% or greater achieved a biofilm reduction rate of over 99%. chosunobr.org This demonstrates its potential to effectively remove existing biofilm structures.

Microscopic Evaluation of Biofilm Architecture and Cellular Integrity (e.g., Laser Scanning Confocal Microscopy - LSCM)

Laser Scanning Confocal Microscopy (LSCM) is a powerful tool for visualizing the three-dimensional structure of biofilms and assessing the viability of the embedded bacteria. nih.govdoi.orgnih.gov This technique often utilizes fluorescent dyes, such as SYTO 9 and propidium (B1200493) iodide, to differentiate between live and dead cells. nih.govnih.gov LSCM studies have provided visual confirmation of CPC's anti-biofilm effects. For instance, images have shown an increase in dead cells within S. mutans biofilms treated with 0.075% and 0.1% CPC. researchgate.net The anti-biofilm activity was observed to increase with higher CPC concentrations and longer treatment times. researchgate.net In studies on multi-species subgingival biofilms, LSCM has been used to analyze the effects of CPC, revealing a significant reduction in biofilm metabolic activity. scielo.br

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

The antimicrobial efficacy of pyridinium (B92312) compounds is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial in elucidating the specific structural features that govern their biological activity, thereby guiding the design of more potent antimicrobial agents. Key areas of investigation include the length of the N-alkyl chain and the nature of substituents on the pyridinium ring.

The length of the alkyl chain attached to the pyridinium nitrogen is a critical determinant of antimicrobial potency. Research has demonstrated a non-linear relationship between the alkyl chain length and biological activity. nih.gov Generally, the antimicrobial effectiveness of 1-alkyl-pyridinium salts increases as the alkyl chain lengthens, up to an optimal point, after which further elongation leads to a decrease in activity. nih.govmdpi.com

For instance, in a series of chalcone-based quaternary pyridinium salts, compounds with C10 and C12 alkyl chains exhibited the most potent inhibitory effects against various microbial strains. nih.gov Specifically, against Staphylococcus aureus and Candida albicans, the inhibitory concentration (IC₅₀) values decreased with increasing chain length, reaching maximum potency with C10 to C14 chains. nih.gov A similar trend was observed against Escherichia coli. nih.gov This optimal length is thought to facilitate a balance between the compound's solubility and its ability to interact with and disrupt the microbial cell membrane. nih.gov Chains that are too short may have weak hydrophobic interactions with the lipid membranes, while excessively long chains might hinder the molecule's transport to its target site. nih.gov

Table 1: Effect of Alkyl Chain Length of Chalcone-Based Quaternary Pyridinium Salts on Antimicrobial Activity (IC₅₀ in μM)

| Compound | Alkyl Chain Length | S. aureus | E. coli | C. albicans |

|---|---|---|---|---|

| 2 | C6 | 34.35 | >100 | 68.73 |

| 3 | C8 | 8.86 | 36.33 | 14.23 |

| 4 | C10 | 1.3 | 4.48 | 3.7 |

| 5 | C12 | 1.56 | 6.25 | 1.32 |

| 6 | C14 | 12.5 | 12.5 | 1.56 |

| 7 | C16 | 12.5 | >100 | 6.25 |

| 8 | C18 | >100 | >100 | >100 |

Data derived from a study on chalcone-based quaternary pyridinium salts. nih.gov

Modifications to the pyridinium ring itself also play a significant role in modulating antimicrobial activity. The introduction of various substituent groups can influence the compound's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with microbial targets.

For example, studies on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones have shown that substitutions on the pyridine (B92270) residue can enhance antibacterial activity. acs.org Specifically, compounds bearing a para- or meta-substituent, such as methyl or halogen groups, on the pyridine ring exhibited improved potency against Klebsiella pneumoniae. acs.org The position of the substituent was found to have a more substantial impact on antibacterial activity than the location of the nitrogen atom within the pyridine moiety itself. acs.org While specific data on a 4-acetyl group for this compound is not detailed in the provided sources, the principle that ring substitution patterns are key to antimicrobial efficacy is well-established.

**Table 2: Effect of Pyridine Ring Substituents on Antibacterial Activity against *K. pneumoniae***

| Compound | Substituent on Pyridine Ring | MIC (μg/mL) |

|---|---|---|

| 1 | Unsubstituted | 128 |

| 2 | 5-fluoropyrimidinyl | 4 |

| 3 | p-methyl | 16 |

| 4 | p-fluoro | 8 |

| 5 | p-chloro | 8 |

| 6 | p-bromo | 8 |

| 7 | m-fluoro | 16 |

| 8 | 3-pyridinyl | 16 |

Data derived from a study on pyridazinone derivatives. acs.org

Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Disruption)

The primary mechanism by which cationic antimicrobial compounds like 1-hexadecylpyridinium iodide exert their lethal effect on microbes is through the disruption of the cell membrane. asm.orgnih.gov The amphipathic nature of these molecules, possessing both a charged, hydrophilic pyridinium head and a long, hydrophobic alkyl tail, is central to this process. asm.org

The positively charged pyridinium head initially interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this electrostatic attraction, the hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane. researchgate.net This insertion disrupts the highly ordered structure of the membrane, leading to a loss of its integrity. asm.orgnih.gov

The disruption of the membrane can be characterized by several events:

Membrane Depolarization : The influx of the cationic compound neutralizes the membrane potential, a critical component of cellular energy generation and transport. nih.gov

Increased Permeability : The disturbance in the lipid packing creates pores or channels, leading to the leakage of essential intracellular components such as ions, ATP, and even larger molecules like RNA and DNA. nih.govnih.gov

Cell Lysis : Ultimately, the uncontrolled passage of substances across the damaged membrane leads to cell death. nih.gov

This mechanism of physical disruption is a key advantage, as it is less likely to lead to the development of microbial resistance compared to antibiotics that target specific metabolic pathways. nih.gov

Computational Chemistry and Cheminformatics in Compound Analysis

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties of 1-Hexadecylpyridin-1-ium iodide, which are fundamental to its reactivity and interaction with biological systems.

Density Functional Theory (DFT) Calculations for Molecular Properties and Adsorption Behavior

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For the 1-hexadecylpyridinium cation, the active component of this compound, DFT calculations have been employed to determine various molecular properties. These calculations are crucial for understanding the distribution of electrons within the molecule, which in turn governs its interactions with its environment.

One key aspect studied using DFT is the calculation of partial atomic charges. A study on the cetylpyridinium (B1207926) cation utilized the Hartree-Fock method and several DFT functionals (such as PBE, TPSS, B3LYP, PBE0, M06, and wB97) to compute partial atomic charges using different partitioning schemes (CHELPG, Mulliken, Löwdin, Hirshfeld, and Natural Population Analysis). researchgate.net These calculations, performed in both the gas phase and with a CPCM water solvation model, revealed important trends in charge distribution. For instance, compared to the electrostatic potential-based CHELPG charges, other methods showed a steady decrease in partial charges along the cetyl chain. researchgate.net This detailed charge distribution is critical for accurately parameterizing force fields used in molecular dynamics simulations and for understanding the electrostatic interactions that drive the adsorption of the cation to surfaces. researchgate.net

Furthermore, DFT calculations have been used to study the interionic interactions in related cetylpyridinium salts. For example, in cetylpyridinium perchlorate (B79767), DFT calculations indicated electron transfer from the perchlorate anion to the cetylpyridinium cation, characterizing the nature of the ionic bond. researchgate.net While specific DFT studies on the adsorption behavior of this compound on surfaces are not extensively documented in the provided results, the calculated molecular properties like charge distribution are fundamental inputs for modeling such phenomena. The principles of DFT are widely applied to predict and investigate the compressibility and phase transitions of materials under pressure, showcasing the versatility of this approach in materials science. scispace.com

HOMO-LUMO Energy Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally implies higher chemical reactivity and a greater ease of charge transfer within the molecule. irjweb.comresearchgate.net

For the cetylpyridinium cation, analysis of its frontier orbitals provides insight into its reactive nature. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com In the context of its antimicrobial activity, the interactions of these orbitals with the components of a microbial cell are of significant interest.

A study on cetylpyridinium picrate (B76445), a related ionic liquid, employed DFT calculations to investigate its electronic structure. The HOMO-LUMO energy gap analysis in this study helped to explain the charge transfer interactions occurring between the cetylpyridinium cation and the picrate anion. researchgate.net This type of analysis is directly applicable to this compound, where charge transfer interactions between the cation and the iodide anion would influence its stability and reactivity.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, can quantify the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive, whereas a soft molecule with a small gap is more reactive. mdpi.com The analysis of these descriptors for the 1-hexadecylpyridinium cation can provide a quantitative measure of its reactivity, which is essential for understanding its biological and chemical behavior. The general principle is that the nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to its LUMO energy. wuxiapptec.com

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Supramolecular Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing detailed insights into processes such as interfacial adsorption and the formation of supramolecular aggregates like micelles. For this compound, the behavior of its constituent cation, cetylpyridinium, has been extensively studied using MD simulations, particularly in aqueous environments and at interfaces.

MD simulations have been instrumental in developing and validating force fields for the cetylpyridinium cation. For instance, a united-atom force field for cetylpyridinium bromide (CPB) has been proposed and validated through classical MD simulations of the monomer in water and 1-octanol, as well as in a micellar aggregate. nih.gov These simulations have successfully reproduced experimental data and have shown that a spherical CPB micelle is stable over the course of the simulation. nih.gov Similarly, all-atom potential models have been developed for cetylpyridinium chloride (CPC) and used in MD simulations to investigate the properties of its micelles. researchgate.net

These simulations provide a molecular-level understanding of the structure and dynamics of cetylpyridinium aggregates. For example, they can reveal the depth of water penetration into the micelle core and the distribution and binding of counter-ions around the micelle. researchgate.net Principal component analysis of the simulation trajectories has shown that the pyridinium (B92312) ring of the cation remains planar, while the hydrophobic tail exhibits conformational changes that are more restricted within a micelle compared to when the monomer is in solution. nih.gov

MD simulations have also been employed to study the behavior of cetylpyridinium at interfaces, which is crucial for understanding its surfactant properties and its interaction with biological membranes. Studies on mixed monolayers of dipalmitoylphosphatidylcholine (DPPC) and cetyltrimethylammonium bromide (CTAB), a similar cationic surfactant, at the air/water interface have shown that the cationic lipid has a significant condensing effect on the monolayer. nih.gov This effect is attributed to electrostatic interactions between the cationic headgroups and the zwitterionic headgroups of DPPC. nih.gov Coarse-grained MD simulations of CTAB have also been used to study its self-assembly into micelles and its behavior at water/vacuum and water/organic solvent interfaces, revealing mechanisms of micelle fusion and fission. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their efficacy.

Development of Predictive Models for Antimicrobial Activity

QSAR models have been successfully developed to predict the antimicrobial activity of N-alkylpyridinium compounds, a class that includes this compound. One notable study focused on the 3D-QSAR analysis of 60 N-alkylpyridinium compounds, including cetylpyridinium chloride (CPC), against various bacteria. nih.gov This study utilized the Comparative Molecular Field Analysis (CoMFA) method to build a predictive model. The resulting model was validated by the synthesis and testing of new candidate compounds, confirming the predictive power of the 3D-QSAR analysis. nih.gov

The antimicrobial activity of quaternary ammonium (B1175870) compounds like cetylpyridinium is known to be correlated with the hydrophobicity of the alkyl side chain, with maximum efficacy observed for chain lengths of 12 to 16 carbons. nih.gov Specifically, for Gram-negative bacteria, the optimal chain length is between 14 and 16 carbons. nih.gov QSAR models can quantify this relationship and incorporate other molecular descriptors to create more accurate predictive models.

Recent work has also highlighted the potential of QSAR in the context of adverse outcome pathways (AOPs) for predicting the effects of biocides like cetylpyridinium chloride. mdpi.com In one study, QSAR modeling showed high accuracy in predicting the potential of compounds to induce apoptosis in human lung cells, suggesting its utility in screening for potential toxicity. mdpi.com

Conformational Analysis and Steric/Electronic Descriptors in QSAR Derivation

The three-dimensional conformation of a molecule and its steric and electronic properties are critical determinants of its biological activity. In QSAR modeling, these features are captured by various descriptors that are used to build the predictive model.

In the 3D-QSAR study of N-alkylpyridinium compounds, the CoMFA contours revealed that the antimicrobial activity is highly influenced by the steric factor. nih.gov This indicates that the shape and size of the molecule, particularly the long alkyl chain, play a crucial role in its interaction with the bacterial cell membrane. The conformational flexibility of the hexadecyl chain allows it to adopt various shapes, and conformational analysis is therefore essential for identifying the bioactive conformation.

Theoretical Studies of Pyridinium-Metal Systems and Coordination Chemistry

Computational chemistry and cheminformatics have emerged as indispensable tools for elucidating the intricacies of molecular interactions. In the context of pyridinium compounds, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into their coordination behavior with metal ions. While specific theoretical studies on the coordination of this compound with metal systems are not extensively documented in publicly available research, a wealth of information can be gleaned from computational analyses of simpler pyridine-metal complexes and other pyridinium-based ionic liquids. These studies serve as a valuable proxy for understanding the potential interactions of this compound.

DFT calculations have been instrumental in determining the optimized geometries, binding energies, and electronic structures of pyridine-metal complexes. For instance, studies on pyridine (B92270) complexes with transition metals like copper (Cu), nickel (Ni), and zinc (Zn) have revealed details about their binding energies and dipole moments. These calculations help in understanding the strength and nature of the metal-ligand interaction.

In the broader context of pyridinium-based ionic liquids, computational studies have explored the interactions between the pyridinium cation and various anions, as well as their potential to coordinate with metal ions. These studies often analyze interaction energies and the distribution of electron density to understand the nature of the forces at play. acs.orgresearchgate.net While the iodide anion in this compound is a simple halide, its interaction with the pyridinium cation and any potential metal center is a subject ripe for theoretical exploration.

The coordination chemistry of pyridinium salts with transition metals is a field of active research, with applications in catalysis and materials science. nih.govrsc.org Theoretical studies in this area contribute to the rational design of new functional materials by providing a molecular-level understanding of their structure and reactivity. The principles derived from the theoretical analysis of simpler pyridinium systems lay a critical foundation for predicting and understanding the behavior of more complex derivatives like this compound in coordination environments.

Interactive Data Table: Calculated Properties of Pyridine-Metal Complexes

The following table presents theoretical data obtained from DFT calculations on simple pyridine-metal complexes, which can serve as a reference for understanding the potential coordination chemistry of more complex pyridinium salts.

| Complex/Molecule | Binding Energy (kcal/mol) | Dipole Moment (Debye) |

| Pyridine + Zn | -25.8 | 10.2 |

| Pyridine + Cu | -32.5 | 9.8 |

| Pyridine + Ni | -38.7 | 14.1 |

| Pure Pyridine | Not Applicable | 2.2 |

Diverse Applications in Analytical and Materials Science

Application as a Component in Modified Adsorbent Materials

The modification of adsorbent materials with 1-hexadecylpyridin-1-ium iodide dramatically alters their surface chemistry, enabling the capture of pollutants for which the original materials have little to no affinity. This is primarily achieved by creating a positive surface charge to attract anions or by forming a hydrophobic layer for the sorption of organic compounds.

Surfactant-Modified Zeolites for Environmental Remediation (e.g., Humic Acid, Nitrate (B79036) Removal)

Natural zeolites, which are negatively charged aluminosilicate (B74896) minerals, are ineffective at removing negatively charged contaminants like humic acid and nitrate anions from water. However, when modified with cationic surfactants such as 1-hexadecylpyridinium salts, they are transformed into highly effective adsorbents. The surfactant molecules attach to the zeolite surface through cation exchange, reversing the surface charge from negative to positive.

This modification has proven highly successful for the removal of humic acid, a major component of natural organic matter in water sources. Research using cetylpyridinium (B1207926) bromide (CPB), a salt containing the same 1-hexadecylpyridinium cation, shows that modified zeolites exhibit a high adsorption efficiency for humic acid, whereas natural zeolite has a negligible affinity. nih.govsciengine.com The adsorption capacity is dependent on the amount of surfactant loaded onto the zeolite. Studies have determined that a surfactant-modified zeolite with a bilayer coverage of CPB can achieve a maximum monolayer adsorption capacity of 92.0 mg/g for humic acid. nih.govsciengine.com Favorable conditions for this adsorption process include an acidic pH and the presence of calcium ions (Ca²⁺). nih.govsciengine.com

Similarly, these surfactant-modified zeolites (SMZ) are efficient in removing nitrate from aqueous solutions. While natural zeolite and SMZ with only a monolayer of surfactant are not effective, SMZ prepared with a patchy or complete bilayer of cetylpyridinium bromide demonstrates significant nitrate adsorption capacity. cdc.gov The primary mechanisms governing this process are anion exchange and electrostatic interaction, where the nitrate anions are attracted to the positively charged surface created by the surfactant's pyridinium (B92312) head groups. cdc.gov

Functionalized Magnetic Nanoparticles for Metal Preconcentration Techniques

Magnetic nanoparticles (MNPs) offer a powerful tool for separation and extraction due to their high surface area and the ability to be easily manipulated with an external magnetic field. When functionalized with this compound or its analogues, these nanoparticles become excellent sorbents for preconcentrating trace amounts of metal ions from environmental samples.